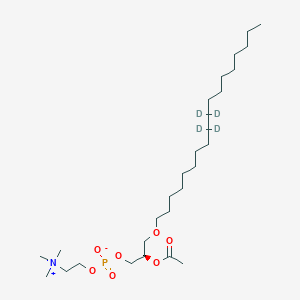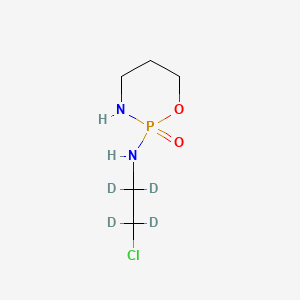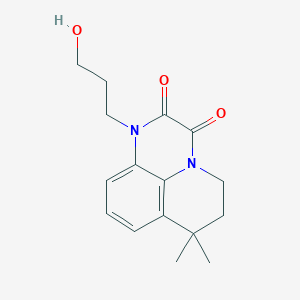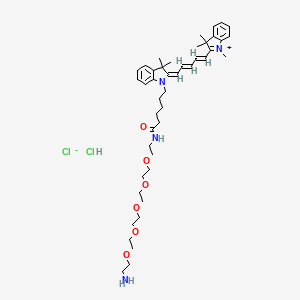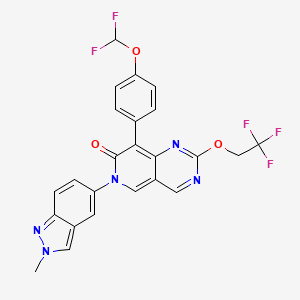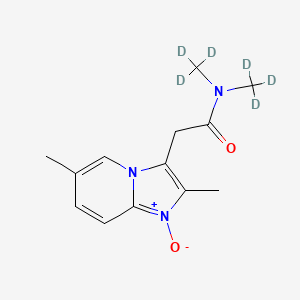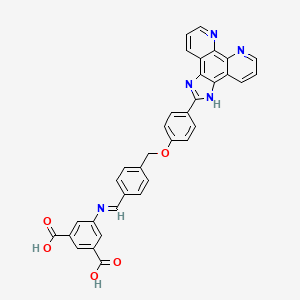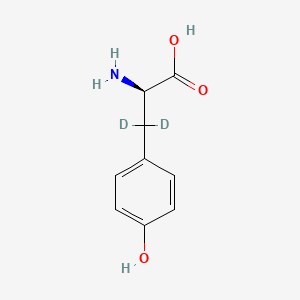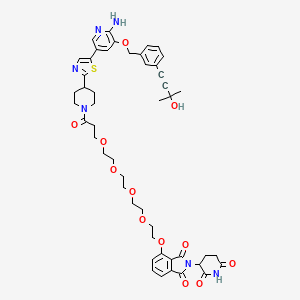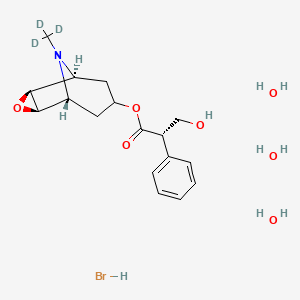
Scopolamine-d3 (hydrobromide trihydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scopolamine-d3 (hydrobromide trihydrate) is a deuterated form of scopolamine, a tropane alkaloid derived from plants of the Solanaceae family, such as Hyoscyamus niger and Atropa belladonna. This compound is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Scopolamine-d3 (hydrobromide trihydrate) involves the incorporation of deuterium atoms into the scopolamine molecule. The process typically starts with the extraction of scopolamine from plant sources, followed by chemical modification to introduce deuterium. The final product is then converted into its hydrobromide trihydrate salt form through a salification process involving hydrobromic acid and crystallization .
Industrial Production Methods
Industrial production of Scopolamine-d3 (hydrobromide trihydrate) involves large-scale extraction of scopolamine from cultivated plants, followed by chemical synthesis to introduce deuterium. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research applications .
化学反応の分析
Types of Reactions
Scopolamine-d3 (hydrobromide trihydrate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups in the compound.
Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Scopolamine-d3 (hydrobromide trihydrate) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of scopolamine in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Neuroscience Research: Utilized in studies investigating the effects of scopolamine on memory and cognition, particularly in models of Alzheimer’s disease.
作用機序
Scopolamine-d3 (hydrobromide trihydrate) exerts its effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By blocking these receptors, scopolamine-d3 can induce effects such as sedation, antiemesis, and mydriasis .
類似化合物との比較
Similar Compounds
Scopolamine (hydrobromide trihydrate): The non-deuterated form of scopolamine, used for similar applications but without the benefits of stable isotope labeling.
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties but different pharmacokinetic profiles.
Atropine: A related compound with broader clinical applications but less specificity for certain research purposes
Uniqueness
The primary uniqueness of Scopolamine-d3 (hydrobromide trihydrate) lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantification is essential .
特性
分子式 |
C17H28BrNO7 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC名 |
[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13-,14+,15-,16+;;;;/m1..../s1/i1D3;;;; |
InChIキー |
LACQPOBCQQPVIT-GIUWABFGSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br |
正規SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



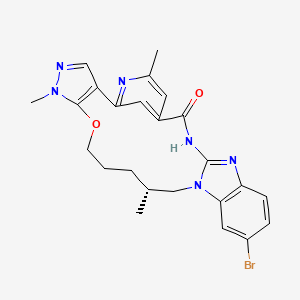
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
